N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Aryl hydrocarbon receptor (AhR) activation CYP1A1 gene expression Immunomodulation

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (also designated DELAQ or des-ethyl-laquinimod) is a quinoline-3-carboxamide derivative belonging to the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide class. It is the N-deethylated metabolite of laquinimod (ABR-215062), formed via cytochrome P450 3A4-mediated N-dealkylation.

Molecular Formula C17H13ClN2O3
Molecular Weight 328.7 g/mol
Cat. No. B13407386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide
Molecular FormulaC17H13ClN2O3
Molecular Weight328.7 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=CC=C2)Cl)C(=C(C1=O)C(=O)NC3=CC=CC=C3)O
InChIInChI=1S/C17H13ClN2O3/c1-20-12-9-5-8-11(18)13(12)15(21)14(17(20)23)16(22)19-10-6-3-2-4-7-10/h2-9,21H,1H3,(H,19,22)
InChIKeyBZKCTVZVKAXVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (DELAQ): Identification, Class, and Procurement-Relevant Background


N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (also designated DELAQ or des-ethyl-laquinimod) is a quinoline-3-carboxamide derivative belonging to the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide class [1]. It is the N-deethylated metabolite of laquinimod (ABR-215062), formed via cytochrome P450 3A4-mediated N-dealkylation [2]. The compound exists as a free acid (C₁₇H₁₃ClN₂O₃, MW 328.75) and as various salt forms, most notably the potassium salt developed by Aqilion AB [3]. Unlike its N-ethyl parent laquinimod, DELAQ is a potent direct activator of the aryl hydrocarbon receptor (AhR) and functions as the pharmacologically active species responsible for laquinimod's immunomodulatory effects in vivo [4].

Why N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide Cannot Be Interchanged with Laquinimod or Other Quinoline-3-Carboxamides


Despite sharing the quinoline-3-carboxamide core, N-phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (DELAQ) is pharmacologically and physicochemically distinct from its N-alkylated analogs. Laquinimod (N-ethyl-N-phenyl) does not itself activate the aryl hydrocarbon receptor (AhR) at pharmacologically relevant concentrations, whereas DELAQ is a potent direct AhR agonist [1]. The removal of the N-ethyl group eliminates internal charge stabilization, converting DELAQ from a non-linear anion (laquinimod, logP ~2.6) into a linear, nonionized molecule with a logP of approximately 7, which drives extensive tissue distribution not observed with the parent drug [2]. Furthermore, DELAQ free acid is so sparingly soluble in PBS (pH 7.4) as to be not quantifiable, whereas laquinimod sodium achieves measurable aqueous solubility, meaning formulation strategies differ fundamentally [3]. These differences in target engagement, biodistribution, and developability preclude generic substitution between DELAQ and laquinimod or other N-alkyl quinoline-3-carboxanilides such as roquinimex or tasquinimod.

Quantitative Differentiation Evidence for N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (DELAQ) vs. Closest Analogs


AhR-Mediated CYP1A1 Induction: DELAQ vs. Laquinimod — Direct Head-to-Head Comparison in Human Endometrial Models

In primary human and rat endometrial 3D co-culture models, DELAQ concentration-dependently induced CYP1A1 gene expression, whereas laquinimod did not [1]. This establishes DELAQ as a direct AhR agonist, while laquinimod requires metabolic N-deethylation to DELAQ to activate AhR signaling [2]. In human endometrial epithelial cells (EECs), DELAQ was 22-fold more potent than TCDD in inducing CYP1A1/1B1 gene expression, whereas in rat EECs DELAQ was 16–33-fold less potent than TCDD, demonstrating species-specific AhR activation potency [3].

Aryl hydrocarbon receptor (AhR) activation CYP1A1 gene expression Immunomodulation

LogP and Predicted Tissue Distribution: DELAQ vs. Laquinimod — Physicochemical Differentiation with Consequences for Biodistribution

DELAQ exhibits a calculated logP of approximately 7 due to internal hydrogen bonding that produces a linear, nonionized conformation, compared to laquinimod's logP of ~2.6 (ALOGPS) to 2.55–2.79 (Chemaxon, experimental) which reflects its non-linear anionic character (enol pKₐ ≈ 5) [1][2]. This ~4.4 log unit difference corresponds to an approximately 25,000-fold difference in lipophilicity. The consequence is that circulating DELAQ levels are a small fraction of laquinimod levels because DELAQ distributes extensively into tissues, whereas laquinimod is largely confined to the plasma compartment [1].

Lipophilicity Tissue distribution Physicochemical profiling

Aqueous Solubility and Salt-Form Advantage: DELAQ Free Acid vs. DELAQ Potassium Salt — Formulation-Relevant Physicochemical Comparison

DELAQ free acid is so sparingly soluble in PBS (pH 7.4) as to be not quantifiable [1]. The potassium salt of DELAQ, by contrast, achieves a solubility of 0.91 µg/mL in PBS (pH 7.4) and 7.99 µg/mL in simulated colonic fluid (SCF), representing a >2.3-fold improvement over the free acid's SCF solubility of 3.44 µg/mL [1]. The potassium salt also exhibits superior solid-state properties: a melting point of 347°C (vs. 178°C for free acid), a particle size D50 of 2–5 µm (vs. needle length of 200–300 µm for free acid), and plate-like crystal habit amenable to pharmaceutical processing [1][2].

Aqueous solubility Salt selection Formulation development

Therapeutic Indication Differentiation: DELAQ (IBD) vs. Laquinimod (Multiple Sclerosis) — Divergent Patent-Driven Clinical Development Pathways

While laquinimod was developed clinically for relapsing-remitting multiple sclerosis (MS) and showed efficacy in reducing active MRI lesions [1], DELAQ (as the potassium salt) is specifically patented by Aqilion AB for the treatment and prophylaxis of inflammatory bowel diseases including Crohn's disease and ulcerative colitis [2]. In a DSS-induced mouse model of ulcerative colitis, DELAQ free acid reduced weight loss, lowered colitis score, and preserved colon length compared to both vehicle control and anti-TNFα antibody treatment [2]. In a CD4⁺ adoptive transfer IBD model, DELAQ potassium salt inhibited inflammation and edema and significantly increased colonic CYP1A1 mRNA expression, confirming target engagement [2].

Inflammatory bowel disease Ulcerative colitis Crohn's disease

DELAQ as a Controlled Impurity in Laquinimod Drug Substance: Regulatory Specification and Synthetic Origin

DELAQ is formally defined as an undesirable synthetic by-product (des-ethyl-laquinimod) in laquinimod drug substance manufacture, arising from aniline impurity in the N-ethylaniline starting material [1]. The TEVA patent specification mandates that DELAQ content in laquinimod pharmaceutical compositions must be less than 0.1% by weight relative to the combined weight of laquinimod and DELAQ, with preferred embodiments below 3 ppm [1]. This regulatory specification establishes a quantitative purity threshold: laquinimod batches must contain ≤1,000 ppm DELAQ, and the N-ethylaniline starting material must contain ≤0.5% aniline by weight to control DELAQ formation [1].

Impurity profiling Process chemistry Quality control

Potency Relative to Classical AhR Agonists: DELAQ vs. TCDD in Human Cells — Cross-Study Quantification of AhR Activation Potency

In primary human endometrial epithelial cells, DELAQ was 22-fold more potent than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD, the prototypical AhR agonist) in inducing CYP1A1/1B1 gene expression [1]. This potency ranking is reversed in rat EECs, where DELAQ was 16–33-fold less potent than TCDD, demonstrating a species-specific potency inversion [1]. Furthermore, at 10 nM, DELAQ decreased estradiol-induced GREB1 expression by 1.8-fold in human EECs, an anti-estrogenic effect not observed with TCDD or in rat cells, indicating functional signaling divergence beyond simple CYP1A1 induction [1]. In rat primary pituitary cells, DELAQ (but not TCDD) attenuated quinpirole-inhibited prolactin gene expression by 51%, confirming tissue-specific pharmacology [2].

AhR potency CYP1A1/1B1 induction Anti-estrogenicity

Procurement-Driven Application Scenarios for N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide (DELAQ)


AhR Mechanism-of-Action Studies Requiring a Direct-Acting Agonist Without Metabolic Confounding

Investigators studying aryl hydrocarbon receptor signaling pathways should prioritize DELAQ over laquinimod when the experimental design requires a direct AhR agonist. As demonstrated by Van den Brand et al., DELAQ concentration-dependently induces CYP1A1 gene expression while laquinimod does not [1]. This eliminates the need for metabolic activation via CYP3A4, removing a significant source of inter-species and inter-individual variability. DELAQ's 22-fold greater potency than TCDD in human endometrial epithelial cells further positions it as a human-relevant positive control for AhR activation assays [2].

Inflammatory Bowel Disease Preclinical Research Requiring Colonic AhR Target Engagement

For IBD-focused drug discovery programs, DELAQ potassium salt offers demonstrated efficacy in both DSS-induced ulcerative colitis and CD4⁺ adoptive transfer colitis models, with confirmed colonic CYP1A1 mRNA upregulation as a target engagement biomarker [1]. Unlike laquinimod, which was developed for multiple sclerosis, DELAQ has patent-protected utility in IBD with colonic AhR activation data. The potassium salt's improved solubility (7.99 µg/mL in simulated colonic fluid) supports oral dosing for GI-targeted studies [1].

Quality Control and Analytical Reference Standard Procurement for Laquinimod Impurity Testing

Analytical laboratories performing lot-release testing of laquinimod drug substance or product require high-purity DELAQ as a reference standard to comply with the regulatory impurity specification of <0.1 wt% (preferred <3 ppm) [1]. The TEVA patent explicitly defines DELAQ as a critical impurity formed via aniline contamination in N-ethylaniline starting material, and describes validated HPLC methods for its quantification [1]. Pure DELAQ reference material is therefore an essential procurement item for any CMO, CRO, or pharmaceutical quality unit involved in laquinimod manufacture.

Physicochemical and Formulation Development Studies Targeting Low-Solubility AhR Agonists

DELAQ free acid and its potassium salt provide a well-characterized pair for studying salt-form-driven solubility enhancement of poorly soluble AhR agonists. The free acid is not quantifiable in PBS (pH 7.4), while the potassium salt reaches 0.91 µg/mL, with a 2.32-fold solubility advantage in simulated colonic fluid [1]. The dramatic particle size reduction (from 200–300 µm needles to 2–5 µm plates) and melting point increase from 178°C to 347°C make this pair an instructive model system for solid-state and formulation scientists [1].

Quote Request

Request a Quote for N-Phenyl-5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.